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Compound of Interest

Compound Name: 9H-fluorene-2-sulfonyl chloride

CAS No.: 13354-17-1

Cat. No.: B1295832 Get Quote

Executive Summary & Chemical Identity[1][2][3]
9H-fluorene-2-sulfonyl chloride (CAS: 13354-17-1) is a specialized electrophilic reagent used

primarily for fluorescent derivatization and the installation of robust sulfonamide

pharmacophores in medicinal chemistry.

Unlike the ubiquitous Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), which serves as a base-

labile amine protecting group, 9H-fluorene-2-sulfonyl chloride forms highly stable

sulfonamide bonds. It is critical for researchers to distinguish this reagent from Fms-Cl (9-

fluorenylmethanesulfonyl chloride), a rare "safety-catch" protecting group. The 2-sulfonyl

isomer discussed here is not cleavable under mild basic conditions and is intended for

permanent installation or analytical labeling.
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Feature Specification

Chemical Formula C₁₃H₉ClO₂S

Molecular Weight 264.73 g/mol

Physical State White to pale yellow solid

Solubility Soluble in DCM, THF, Acetone, Ethyl Acetate

Primary Reactivity Nucleophilic substitution at Sulfur (SN2-like)

Fluorescence
Excitation ~300 nm; Emission ~350-400 nm

(Blue-Violet)

Strategic Role in Synthesis
A. Late-Stage Pharmacophore Installation
In total synthesis and drug discovery, the fluorene-2-sulfonyl moiety is often the final "warhead"

or scaffold element introduced into a molecule. It provides:

Lipophilicity: The rigid fluorene core enhances membrane permeability.

Metabolic Stability: The aryl-sulfonamide bond is resistant to hydrolysis and many enzymatic

cleavages.

Pi-Stacking Interactions: The planar fluorene system can engage in

interactions within protein binding pockets (e.g., in kinase or carbonic anhydrase inhibitors).

B. Fluorescent Derivatization (HPLC/CE)
Due to the extended conjugation of the fluorene system, this reagent acts as a fluorophore. It is

used to label amines, phenols, and alcohols to facilitate detection in High-Performance Liquid

Chromatography (HPLC) and Capillary Electrophoresis (CE). It serves as a robust alternative

to Dansyl chloride, particularly when a more lipophilic label is required to alter retention times.
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A common error in synthesis planning is confusing the regiochemistry and linker types of

fluorene reagents.
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Figure 1: Functional differentiation of fluorene-based reagents. Note that 9H-fluorene-2-
sulfonyl chloride creates a stable bond distinct from the cleavable carbamate of Fmoc.

Experimental Protocols
Protocol A: Synthesis of 9H-Fluorene-2-Sulfonyl
Chloride
Rationale: Commercial supplies can be expensive or impure. In-house synthesis via

chlorosulfonation is cost-effective but requires strict temperature control to avoid 2,7-

disulfonation.

Reagents:

Fluorene (10 mmol)
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Chlorosulfonic acid (ClSO₃H) (25 mmol)

Chloroform (CHCl₃) (anhydrous)

Step-by-Step:

Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar.

Chill to 0°C in an ice bath.

Dissolution: Dissolve fluorene (1.66 g, 10 mmol) in dry CHCl₃ (20 mL).

Addition: Add chlorosulfonic acid (1.66 mL, 25 mmol) dropwise over 20 minutes. Caution:

HCl gas evolution.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

Control Point: Monitor by TLC.[1] If 2,7-disulfonyl chloride forms, it will appear as a more

polar spot. Keep temperature low to favor mono-substitution.

Quench: Pour the reaction mixture slowly onto crushed ice (100 g).

Extraction: Extract the aqueous mixture with CHCl₃ (3 x 30 mL).

Purification: Wash combined organic layers with cold water, then brine. Dry over anhydrous

Na₂SO₄.

Isolation: Concentrate in vacuo. Recrystallize the crude solid from hot hexane/ethyl acetate

to yield white crystals.

Protocol B: Fluorescent Labeling of a Primary Amine
Rationale: This protocol uses Schotten-Baumann conditions for robust labeling of amino acids

or polyamines.

Reagents:

Analyte Amine (1.0 equiv)[2]

9H-fluorene-2-sulfonyl chloride (1.2 equiv)
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Sodium Carbonate (Na₂CO₃) (0.1 M aqueous)

Acetone (HPLC grade)

Step-by-Step:

Preparation: Dissolve the amine in 0.1 M Na₂CO₃ (pH ~10).

Reagent Solution: Dissolve 9H-fluorene-2-sulfonyl chloride in Acetone (concentration

approx. 5 mg/mL).

Coupling: Add the acetone solution to the aqueous amine solution (1:1 v/v ratio).

Incubation: Heat the mixture at 50°C for 20 minutes in a capped vial.

Note: Heat ensures completion for sterically hindered amines.

Workup (Analytical): Cool to room temperature. Acidify slightly with 0.1 M HCl to stop the

reaction.

Analysis: Inject directly into HPLC (Reverse Phase C18). Detect fluorescence at Ex/Em

300/350 nm.

Mechanism of Action & Stability
The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl sulfur,

displacing chloride.
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Stability Profile
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Figure 2: Reaction pathway and stability profile.[3] The resulting sulfonamide is stable against

standard deprotection cocktails, making it a permanent modification.

Cleavage (If required)
While intended as a permanent group, cleavage can be achieved under harsh reductive

conditions if necessary for total synthesis correction:

Conditions: Sodium naphthalenide in THF at -78°C.

Mechanism: Single Electron Transfer (SET) reduction of the S-N bond.

Yield: Variable; often results in reduction of the fluorene ring itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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